![molecular formula C23H28N4O6S2 B2943663 6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449770-03-0](/img/structure/B2943663.png)
6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
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Description
6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H28N4O6S2 and its molecular weight is 520.62. The purity is usually 95%.
BenchChem offers high-quality 6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Spectral Characterization
- A study by Zaki, Radwan, and El-Dean (2017) discusses the acetylation of amino compounds to yield new molecular structures, which are characterized using various spectral analyses. This process is significant for investigating pharmacological activities of synthesized compounds (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).
Anti-Inflammatory Activity
- Research by Chiriapkin et al. (2021) presents a modified method for synthesizing tetrahydrothienopyrimidine derivatives, predicting their anti-inflammatory activity. This indicates the potential medicinal applications of these compounds (A. Chiriapkin, I. Kodonidi, A. Ivchenko, & L. Smirnova, 2021).
Antimicrobial Activity
- Abdel-rahman, Bakhite, and Al-Taifi (2002) explored the synthesis of new pyridothienopyrimidines and their in vitro antimicrobial activities, showcasing the potential of these compounds in combating microbial infections (A. Abdel-rahman, E. A. Bakhite, & E. A. Al-Taifi, 2002).
Enzyme Inhibitory Activity
- Stellenboom and Baykan (2019) synthesized pyridine-2,6-dicarboxamide derivatives and evaluated their inhibitory activity on enzymes like carbonic anhydrase and cholinesterase, suggesting their potential in enzyme-related therapies (N. Stellenboom & A. Baykan, 2019).
Synthesis of Novel Polyamides
- Faghihi and Mozaffari (2008) focused on synthesizing new polyamides using this compound, characterizing their thermal and solubility properties. This research contributes to the development of new materials with specific physical characteristics (K. Faghihi & Zohreh Mozaffari, 2008).
Anti-Cancer and Apoptotic Activity
- The study by Gamal-Eldeen et al. (2014) investigated the cytotoxic effects of similar compounds on human cell lines, focusing on their potential to induce apoptosis in cancer cells, indicating their potential application in cancer therapy (A. Gamal-Eldeen, N. Hamdy, H. Abdel‐Aziz, E. El-Hussieny, & I. Fakhr, 2014).
Antiproliferative Activity
- Sarhan, Al‐Dhfyan, Al-Mozaini, Adra, and Aboul-Fadl (2010) synthesized derivatives and evaluated their antiproliferative activities, particularly highlighting compound 6's ability to arrest the G2/M phase and induce apoptosis in cancer cells (A. O. Sarhan, A. Al‐Dhfyan, M. Al-Mozaini, C. Adra, & T. Aboul-Fadl, 2010).
properties
IUPAC Name |
6-acetyl-2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O6S2/c1-13-10-27(11-14(2)33-13)35(31,32)17-6-4-16(5-7-17)22(30)25-23-20(21(24)29)18-8-9-26(15(3)28)12-19(18)34-23/h4-7,13-14H,8-12H2,1-3H3,(H2,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYIAJEMPNAHJGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide |
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